molecular formula C7H4ClF2NO2 B577515 6-Chloro-2-(difluoromethyl)nicotinic acid CAS No. 1256794-35-0

6-Chloro-2-(difluoromethyl)nicotinic acid

Cat. No.: B577515
CAS No.: 1256794-35-0
M. Wt: 207.561
InChI Key: JBVCDYPLKCPGFA-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO2 and a molecular weight of 207.56 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)nicotinic acid typically involves the chlorination of 2-(difluoromethyl)nicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction can be represented as follows:

2-(difluoromethyl)nicotinic acid+Chlorinating agent6-Chloro-2-(difluoromethyl)nicotinic acid\text{2-(difluoromethyl)nicotinic acid} + \text{Chlorinating agent} \rightarrow \text{this compound} 2-(difluoromethyl)nicotinic acid+Chlorinating agent→6-Chloro-2-(difluoromethyl)nicotinic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chlorination methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(difluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCDYPLKCPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719119
Record name 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-35-0
Record name 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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